![molecular formula C12H14N4OS2 B2618026 1-Phenyl-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea CAS No. 497940-70-2](/img/structure/B2618026.png)
1-Phenyl-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea
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Description
1-Phenyl-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea is a chemical compound that has been studied for its potential biological activities . It is a derivative of 1,3,4-thiadiazol-2-yl urea, which has been evaluated as an acetylcholinesterase (AChE) inhibitor . This compound is part of a new molecular skeleton that has been synthesized and evaluated for its inhibitory effects on AChE .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazol-2-yl urea derivatives, including 1-Phenyl-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea, has been reported . The process involves the hybridization of the 1,3,4-thiadiazole and urea group to form the new molecular skeleton .Molecular Structure Analysis
The molecular structure of 1-Phenyl-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea consists of a phenyl group, a propylsulfanyl group, and a 1,3,4-thiadiazol-2-yl urea group . The linear formula of this compound is C12H14N4OS .Physical And Chemical Properties Analysis
1-Phenyl-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea is a crystalline solid . It has a melting point of 217 °C (decomposition) . Its solubility at 25 °C is as follows: dimethyl sulfoxide> 500 g/L, dimethyl formamide> 500 g/L, cyclohexanone 21.5 g/L, acetone 8 g/L, methanol 4.5 g/L, ethyl acetate 0.8 g/L, hexane 6 g/L . It is insoluble in aliphatic and aromatic hydrocarbons, and its solubility in water is 31 mg/L .Scientific Research Applications
- Studies have investigated its effects on specific cancer cell lines, assessing cytotoxicity and apoptosis induction .
- Investigations have focused on its efficacy against various pathogens, including bacteria and fungi, making it a potential candidate for novel antimicrobial therapies .
- Researchers have studied its effects on inflammation-related markers, such as cytokines and enzymes, to understand its anti-inflammatory properties .
- Investigations have assessed its impact on insect pests, including larvae and adults, to determine its efficacy and safety .
- Researchers have explored its ability to chelate metal ions, potentially leading to applications in metal detoxification or metal-based therapies .
Anticancer Activity
Antimicrobial Properties
Anti-Inflammatory Potential
Insecticidal Activity
Metal Ion Chelation
Molecular Probes and Sensors
properties
IUPAC Name |
1-phenyl-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS2/c1-2-8-18-12-16-15-11(19-12)14-10(17)13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,13,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTNCEOQVFAWLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea |
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